2-(2H-1,3-benzodioxol-5-yl)propanoic acid
Overview
Description
Synthesis Analysis
Research has developed various synthetic routes and chemical transformations for compounds structurally related to 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid. These studies focus on understanding the mechanisms involved in forming these compounds and exploring their potential applications in medicinal chemistry and material science.Molecular Structure Analysis
The molecular formula of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid is C10H10O4 . The molecular weight is 194.186.Chemical Reactions Analysis
Research has developed various synthetic routes and chemical transformations for compounds structurally related to 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid. These studies focus on understanding the mechanisms involved in forming these compounds and exploring their potential applications in medicinal chemistry and material science.Scientific Research Applications
COX Inhibitors and Cytotoxic Agents
Benzodioxole derivatives, including the compound , have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds have shown potent activity against the COX1 and COX2 enzymes, which are targeted by non-steroidal anti-inflammatory drugs (NSAIDs). The most potent compound against the COX1 enzyme was found to be 4f with an IC50 of 0.725 µM . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at higher concentration ranges (0.219–1.94 mM), and the most cytotoxic compound was 3e with a CC50 value of 219 µM .
Antidiabetic Agents
Some benzodioxol carboxamide derivatives, which could potentially include the compound , have been synthesized and investigated for their antidiabetic potential . Compounds IIa and IIc displayed potent α-amylase inhibition (IC50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC50 > 150 µM), suggesting their safety .
Anticancer Agents
The compound IId demonstrated significant activity against four cancer cell lines (26–65 µM) . The compelling in vitro anticancer efficacy of IIc and its safety for normal cells underscores the need for further in vivo assessment of this promising compound .
Synthesis of Tricarbonitrile Derivatives
The compound “2-(1,3-benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile” was prepared from “(1,3-benzodioxol-5-ylmethylene)malononitrile” and sodium cyanide, followed by oxidation using bromine . This indicates that the compound could potentially be used in the synthesis of tricarbonitrile derivatives.
Quantum Mechanical Studies
Quantum mechanical methods helped by the functional B3LYP/6-311+G were used to obtain the vibrational wavenumbers of the semicarbazone 4 and to optimize its structure . This suggests that the compound could potentially be used in quantum mechanical studies.
Inhibitors of the Dual Specificity Phosphatase (DSP) Family
Some benzodioxol derivatives have been identified as selective inhibitors of the dual specificity phosphatase (DSP) family . This suggests that the compound could potentially be used as an inhibitor of the DSP family.
Mechanism of Action
2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid (ABP) is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWUTPFVAAMOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
CAS RN |
25476-44-2 | |
Record name | 2-(1,3-dioxaindan-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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